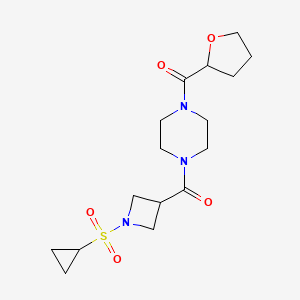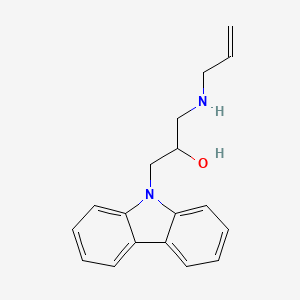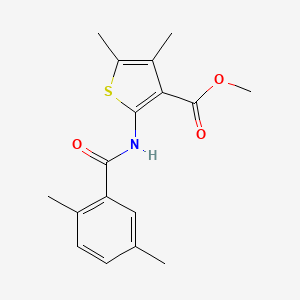![molecular formula C18H15Cl2N3O3S2 B2356920 N-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]-4-(ジメチルスルファモイル)ベンズアミド CAS No. 306289-54-3](/img/structure/B2356920.png)
N-[4-(3,4-ジクロロフェニル)-1,3-チアゾール-2-イル]-4-(ジメチルスルファモイル)ベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a molecular formula of C21H16Cl2N4O3S . It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazole rings are known to be present in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiazole derivatives can be synthesized through various methods. For example, one study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which are structurally similar .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, two chlorophenyl groups, and a dimethylsulfamoyl group . The exact 3D conformer and 2D structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
This compound has a molecular weight of 475.3 g/mol . Other computed properties include a XLogP3-AA of 3.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 4, an exact mass of 474.0320169 g/mol, a monoisotopic mass of 474.0320169 g/mol, a topological polar surface area of 111 Ų, a heavy atom count of 31, and a complexity of 729 .科学的研究の応用
抗菌活性
チアゾール誘導体は、問題の化合物など、抗菌剤としての可能性について研究されています。 チアゾールの構造により、医療科学における増え続ける懸念である、微生物の耐性を克服できる化合物を合成することができます 。この化合物が細菌脂質の生合成を阻害する能力は、新しい抗菌薬を開発するための候補となっています。
抗癌特性
チアゾール誘導体を抗菌剤として効果的にする構造的特徴と同じものが、その抗増殖特性にも寄与しています。 研究により、特定のチアゾール化合物が、ヒト乳癌腺癌(MCF7)などの癌細胞株に対して活性を持つことが示されており、癌治療における潜在的な役割を示唆しています 。
分子モデリングと創薬
チアゾール誘導体は、多くの場合、分子モデリングにおいて、生体標的との相互作用を理解するために使用されます。 この化合物の分子構造は、計算ツールを使用して分析することで、その結合親和性と有効性を予測することができ、これは新しい薬剤の合理的設計において重要です 。
抗真菌用途
抗菌特性と同様に、チアゾール化合物は、真菌感染症の治療に有望であることが示されています。 その作用機序には、真菌細胞膜の破壊または真菌細胞内の必須酵素の阻害が含まれる可能性があります 。
神経保護効果
チアゾールは神経保護効果と関連付けられており、神経変性疾患の治療に役立つ可能性があります。 神経伝達物質の合成と神経化学経路の調節における役割は、治療目的のために活用できる可能性があります 。
抗炎症作用と鎮痛作用
チアゾール誘導体の抗炎症作用と鎮痛作用により、新しい疼痛管理薬と抗炎症薬の開発のための興味深い候補となっています。 炎症経路を調節する能力は、現在の薬剤と比較して副作用の少ない治療法につながる可能性があります 。
将来の方向性
While specific future directions for this compound were not found, thiazole derivatives are a topic of ongoing research due to their wide range of biological activities . Further studies could focus on exploring the biological activities of this specific compound and developing its potential therapeutic applications.
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities
Mode of Action
Thiazole derivatives have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids . In the context of anticancer activity, these compounds may interfere with cell proliferation or induce apoptosis, but the exact mechanisms remain to be elucidated.
Biochemical Pathways
Given the reported antimicrobial and anticancer activities of similar compounds , it can be inferred that the compound may disrupt essential biochemical pathways in microbial pathogens or cancer cells, leading to cell death or growth inhibition.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that the compound may lead to the death of microbial pathogens or cancer cells, potentially through mechanisms such as disruption of essential biochemical pathways or induction of apoptosis.
特性
IUPAC Name |
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3S2/c1-23(2)28(25,26)13-6-3-11(4-7-13)17(24)22-18-21-16(10-27-18)12-5-8-14(19)15(20)9-12/h3-10H,1-2H3,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJHCMATVDYZWPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate](/img/structure/B2356839.png)
![7-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![2-(3-nitrophenyl)-2-oxoethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2356842.png)
![N-(2,6-difluorobenzyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2356843.png)

![3-Furan-2-yl-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2356847.png)

![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B2356849.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2356853.png)


![2-{[(E)-3-furylmethylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2356857.png)